2-Amino-N-isopropylacetamide

Description

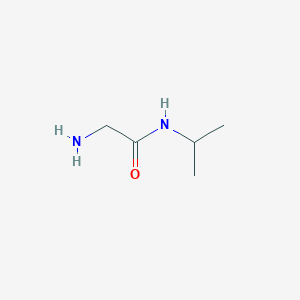

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-4(2)7-5(8)3-6/h4H,3,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCKUYRPMPUHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-N-isopropylacetamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Amino-N-isopropylacetamide. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the fundamental characteristics of this compound. This guide summarizes key physicochemical data, outlines a plausible synthetic route based on established chemical principles, and presents this information in a clear, structured format to facilitate understanding and application in a research context.

Chemical Properties and Structure

This compound, also known by its IUPAC name 2-amino-N-(propan-2-yl)acetamide, is a derivative of glycinamide.[1] Its fundamental chemical and structural properties are summarized below.

General Information

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-N-(propan-2-yl)acetamide | [1] |

| CAS Number | 67863-05-2 | [1] |

| Molecular Formula | C₅H₁₂N₂O | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

Structural Information

| Identifier | Value | Source(s) |

| SMILES | CC(C)NC(=O)CN | [2] |

| InChI | InChI=1S/C5H12N2O/c1-4(2)7-5(8)3-6/h4H,3,6H2,1-2H3,(H,7,8) | [2] |

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a plausible and commonly employed method for the synthesis of N-substituted 2-aminoacetamides involves the reaction of a primary amine with an α-haloacetamide. The following protocol is adapted from general procedures for similar compounds and serves as a foundational methodology.

Proposed Synthesis of this compound Hydrochloride

The synthesis can be conceptualized in a two-step process starting from 2-chloroacetyl chloride and isopropylamine, followed by amination. The hydrochloride salt is often prepared to improve stability and handling.

Step 1: Synthesis of 2-Chloro-N-isopropylacetamide

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve isopropylamine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add 2-chloroacetyl chloride (1.0 equivalent) dropwise to the cooled solution while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with a dilute aqueous acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-Chloro-N-isopropylacetamide.

-

Purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of this compound Hydrochloride

-

Dissolve the purified 2-Chloro-N-isopropylacetamide (1.0 equivalent) in a suitable solvent, such as a concentrated solution of ammonia in methanol or ethanol.

-

The reaction is typically carried out in a sealed pressure vessel and may require heating.

-

The progress of the amination is monitored by TLC or GC-MS.

-

Once the reaction is complete, the solvent and excess ammonia are removed under reduced pressure.

-

The resulting crude this compound is then dissolved in a suitable solvent like diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added to precipitate the hydrochloride salt.

-

The solid this compound hydrochloride is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Biological Context and Potential Signaling Pathways

Direct evidence for the involvement of this compound in specific biological signaling pathways is currently limited in scientific literature. However, as a glycinamide derivative, its biological activity may be contextualized by the known roles of similar molecules.

Glycinamide and its derivatives have been investigated for a range of biological activities, including their roles as inhibitors of enzymes such as Dipeptidyl Peptidase 4 (DPP-4) and Vascular Adhesion Protein-1 (VAP-1).[3][4] Furthermore, glycine itself acts as an inhibitory neurotransmitter and can modulate macrophage polarization through signaling pathways such as NF-κB, NRF2, and Akt.[5]

Given that this compound is a structural analogue of glycine, it is plausible that it could interact with glycine receptors or transporters, or other targets of small amino acid derivatives. The diagram below illustrates a generalized logical relationship for investigating the potential biological activity of a novel glycinamide derivative like this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C5H12N2O | CID 533849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Glycinergic Signaling in Macrophages and Its Application in Macrophage-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Amino-N-isopropylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic methodologies for 2-Amino-N-isopropylacetamide, a valuable building block in medicinal chemistry and drug development. The synthesis of this compound, also known as N-isopropylglycinamide, typically involves the formation of an amide bond between a glycine derivative and isopropylamine. The core challenge lies in selectively forming this bond while managing the reactivity of the amino group on the glycine backbone. This guide explores the most common and effective strategies to achieve this, complete with experimental protocols, comparative data, and process visualizations.

Core Synthetic Strategies

The synthesis of this compound is most effectively accomplished through a protected glycine intermediate. This approach prevents self-polymerization and other side reactions by temporarily masking the nucleophilic amino group of glycine. The general synthetic pathway involves three key stages: protection, amidation, and deprotection.

A prevalent method for this synthesis employs Boc-protected glycine (N-tert-butoxycarbonyl-glycine) as the starting material. This strategy is widely adopted in peptide chemistry due to the stability of the Boc protecting group under amide coupling conditions and its straightforward removal under acidic conditions.

An alternative, though less direct, route involves starting with a glycine ester, such as glycine methyl ester hydrochloride. This approach also requires an initial amino-protection step, followed by amidation and subsequent deprotection to yield the final product.

Method 1: Synthesis via Boc-Protected Glycine

This is the most common and reliable method for preparing this compound. It involves the coupling of Boc-glycine with isopropylamine using a suitable coupling agent, followed by the removal of the Boc protecting group.

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound from Boc-glycine.

Experimental Protocol

A representative experimental protocol derived from standard peptide coupling procedures is as follows:

-

Activation: To a solution of Boc-glycine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl) (1.1 equivalents) and an activator such as Hydroxybenzotriazole (HOBt) (1.1 equivalents). The mixture is stirred at 0 °C for 30 minutes to form the activated ester.

-

Amidation: Isopropylamine (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: The reaction mixture is diluted with an organic solvent and washed successively with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., 5% sodium bicarbonate solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Boc-protected product. Purification can be achieved by column chromatography.

-

Deprotection: The purified Boc-2-Amino-N-isopropylacetamide is dissolved in a solvent such as dioxane or ethyl acetate. A solution of hydrochloric acid in the chosen solvent (e.g., 4M HCl in dioxane) is added, and the mixture is stirred at room temperature for 1-4 hours.

-

Final Product Isolation: The solvent is removed under reduced pressure, and the resulting solid is often triturated with a non-polar solvent like diethyl ether to precipitate the hydrochloride salt of this compound. The product is then collected by filtration and dried.

Method 2: Synthesis via Glycine Methyl Ester

This method provides an alternative starting point and follows a similar logic of protection, amidation, and deprotection.

Experimental Workflow

Caption: Workflow for the synthesis of this compound starting from glycine methyl ester.

Experimental Protocol

-

Protection: Glycine methyl ester hydrochloride (1 equivalent) is dissolved in a suitable solvent, and a base such as triethylamine (2.2 equivalents) is added. Di-tert-butyl dicarbonate (Boc-anhydride) (1.1 equivalents) is then added, and the reaction is stirred at room temperature until the starting material is consumed. The product, Boc-glycine methyl ester, is isolated through a standard aqueous work-up.

-

Amidation: The Boc-glycine methyl ester (1 equivalent) is dissolved in a solvent like methanol. A solution of isopropylamine (excess, e.g., 5-10 equivalents) in methanol is added, and the mixture is stirred at room temperature or gently heated. The progress of the reaction is monitored by TLC.

-

Work-up and Isolation: Upon completion, the solvent and excess isopropylamine are removed under reduced pressure. The crude Boc-protected amide is then purified, typically by column chromatography.

-

Deprotection: The deprotection step is identical to that described in Method 1, involving treatment with a strong acid to remove the Boc group and form the hydrochloride salt of the final product.

Data Summary

The following table summarizes typical reaction parameters for the key steps in the synthesis of this compound via the Boc-glycine route. Yields are generally high for each step, leading to good overall process efficiency.

| Step | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |

| Amide Coupling | Boc-Glycine, EDC, HOBt, Isopropylamine, DCM/DMF | 0 to RT | 12 - 24 | 85 - 95 |

| Deprotection | Boc-protected amide, 4M HCl in Dioxane | RT | 1 - 4 | > 95 |

| Overall | ~80 - 90 |

Concluding Remarks

The synthesis of this compound is reliably achieved through standard peptide chemistry protocols. The use of Boc-protected glycine is the most direct and widely applicable method, offering high yields and a straightforward purification process. The choice of coupling agents and solvents can be optimized depending on the scale of the reaction and available resources. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development to successfully synthesize this important chemical intermediate.

In-depth Technical Guide: 2-Amino-N-isopropylacetamide (CAS 67863-05-2)

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of in-depth technical information available for 2-Amino-N-isopropylacetamide. The information presented in this guide is based on data from chemical suppliers and publicly accessible databases. No peer-reviewed scientific studies detailing its synthesis, biological activity, or experimental protocols were found. Therefore, the core requirements for a detailed technical whitepaper, including extensive quantitative data, experimental protocols, and signaling pathways, cannot be fully met.

Chemical Identity and Properties

This compound, with the CAS number 67863-05-2, is a chemical compound also known by its synonyms, which include n-isopropylglycinamide, 2-amino-N-(methylethyl)acetamide, and N-propan-2-ylglycinamide.[1] It is primarily available as a research chemical.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its hydrochloride salt are presented in Table 1. This data is compiled from various chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 67863-05-2 | [1] |

| Molecular Formula | C₅H₁₂N₂O | [1][2] |

| Molecular Weight | 116.16 g/mol | [1] |

| Alternate Names | n-isopropylglycinamide; 2-amino-N-(methylethyl)acetamide; N-propan-2-ylglycinamide | [1] |

| Purity | ≥95% (as offered by some suppliers) | [1] |

| CAS Number (HCl Salt) | 614718-86-4 | [3][4] |

| Molecular Formula (HCl Salt) | C₅H₁₂N₂O · HCl | [4] |

| Molecular Weight (HCl Salt) | 152.63 g/mol | [4] |

Structural Information

The basic structure of this compound consists of an acetamide backbone with an amino group at the alpha-carbon and an isopropyl group attached to the amide nitrogen.

Synthesis and Manufacturing

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not available in the public domain. However, a general synthetic approach for a related compound, N-isopropylacetamide, involves the reaction of an amine with an acetylating agent.

General Synthetic Workflow for a Related Amide

A plausible, though unverified, synthetic route for this compound could be conceptualized as a multi-step process. A generalized workflow for the synthesis of a related amide is presented below. Note: This is a hypothetical workflow and has not been experimentally validated for the target compound.

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Applications

There is a significant lack of published research on the biological activity, mechanism of action, or potential therapeutic applications of this compound. One supplier of the hydrochloride salt of this compound notes its potential use in Peptide Nucleic Acid (PNA) research, though no specific studies are cited.[5] PNAs are synthetic analogs of nucleic acids with a peptide-like backbone, which are used in various research and diagnostic applications.

Without experimental data, any discussion of signaling pathways or mechanisms of action would be purely speculative.

Experimental Protocols

As no scientific literature detailing experiments with this compound has been identified, this guide cannot provide any experimental protocols.

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General precautionary statements for the hydrochloride salt of this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling.[6] Standard laboratory safety practices, including the use of personal protective equipment, are recommended.

Conclusion

This compound (CAS 67863-05-2) is a commercially available research chemical. However, there is a notable absence of in-depth technical and scientific information in the public domain. Key data regarding its synthesis, biological effects, and experimental use are not available in peer-reviewed literature. This severely limits a comprehensive understanding of the compound beyond its basic chemical identity. Further research would be required to elucidate its properties and potential applications.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C5H12N2O | CID 533849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 614718-86-4|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. This compound HCl - Creative Peptides [pna.creative-peptides.com]

- 6. This compound hydrochloride | 614718-86-4 [amp.chemicalbook.com]

N-isopropylglycinamide: A Technical Whitepaper on Potential Biological Activities

Disclaimer: This document provides a technical overview of the potential biological activities of N-isopropylglycinamide based on the analysis of structurally related compounds. As of the date of this publication, there is no direct, peer-reviewed research available on the specific biological effects of N-isopropylglycinamide. The information presented herein is intended for researchers, scientists, and drug development professionals for informational and research-guiding purposes only.

Executive Summary

N-isopropylglycinamide is a simple N-substituted glycine amide. While this specific molecule has not been the subject of published biological studies, its structural motifs—a glycine core and an N-alkyl amide—are present in compounds with known biological activities. This whitepaper explores two primary potential activities for N-isopropylglycinamide based on structure-activity relationships of analogous compounds: anti-inflammatory effects through the inhibition of Vascular Adhesion Protein-1 (VAP-1) and nootropic or neuroprotective effects via modulation of central nervous system targets. This document outlines the theoretical basis for these potential activities, proposes detailed experimental protocols for their investigation, and presents hypothetical data and signaling pathways to guide future research.

Inferred Potential Biological Activities

Potential Anti-inflammatory Activity: VAP-1 Inhibition

Glycine amide derivatives have been identified as inhibitors of Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO).[1][2] VAP-1 is an endothelial cell adhesion molecule that plays a crucial role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues.[3][4][5] The enzymatic activity of VAP-1, which catalyzes the oxidative deamination of primary amines, produces pro-inflammatory byproducts such as hydrogen peroxide, aldehydes, and ammonia.[3][6] These products can further upregulate other adhesion molecules like ICAM-1, VCAM-1, and E-selectin, amplifying the inflammatory response.[7]

Given that N-isopropylglycinamide is a glycine amide derivative, it is plausible that it could interact with and inhibit the enzymatic activity of VAP-1. The N-isopropyl group, a small lipophilic substituent, may influence the compound's binding affinity and cell permeability. Inhibition of VAP-1 by N-isopropylglycinamide could therefore represent a potential therapeutic strategy for inflammatory diseases.[2][3]

Potential Nootropic and Neuroprotective Activity

The core amino acid, glycine, is a key neurotransmitter with both inhibitory and excitatory functions in the central nervous system.[8] It acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are fundamental to synaptic plasticity, learning, and memory.[8][9] Supplementation with glycine has been shown to improve sleep quality and has been investigated for its potential cognitive-enhancing and neuroprotective effects.[8]

N-substituted glycine derivatives, or peptoids, are a class of compounds explored for their biological activities and resistance to proteolytic degradation.[10] The N-isopropyl substitution in N-isopropylglycinamide increases its lipophilicity compared to glycine, which could enhance its ability to cross the blood-brain barrier.

One of the established mechanisms for nootropic action is the modulation of cholinergic neurotransmission. The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, leads to increased acetylcholine levels in the synaptic cleft, which is associated with improved cognitive function. It is hypothesized that N-isopropylglycinamide may exhibit AChE inhibitory activity.

Hypothetical Quantitative Data

To guide future experimental work, the following table presents a hypothetical summary of quantitative data that could be generated for N-isopropylglycinamide. Note: This data is illustrative and not based on experimental results.

| Assay Type | Target/Model | Parameter | Hypothetical Value |

| Anti-inflammatory | |||

| In Vitro Enzyme Assay | Human VAP-1/SSAO | IC50 | 15 µM |

| In Vitro Enzyme Assay | Rat VAP-1/SSAO | IC50 | 25 µM |

| Nootropic | |||

| In Vitro Enzyme Assay | Human AChE | IC50 | 50 µM |

| In Vivo Memory Assay | Passive Avoidance (Mice) | Increase in step-through latency at 10 mg/kg | 120% |

Proposed Experimental Protocols

In Vitro VAP-1/SSAO Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-isopropylglycinamide against VAP-1/SSAO.

Principle: The amine oxidase activity of VAP-1 is measured by detecting the production of hydrogen peroxide using a fluorometric probe, such as Amplex Red. In the presence of horseradish peroxidase (HRP), Amplex Red reacts with hydrogen peroxide to produce the highly fluorescent resorufin.

Materials:

-

Recombinant human VAP-1/SSAO

-

N-isopropylglycinamide

-

Benzylamine (substrate)

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Ex/Em = 530-560 nm / ~590 nm)

Procedure:

-

Prepare a stock solution of N-isopropylglycinamide in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of N-isopropylglycinamide in PBS to create a range of test concentrations.

-

In a 96-well plate, add the VAP-1 enzyme solution to each well.

-

Add the N-isopropylglycinamide dilutions or vehicle control to the respective wells.

-

Incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.

-

Prepare a reaction cocktail containing Amplex Red, HRP, and benzylamine in PBS.

-

Initiate the reaction by adding the reaction cocktail to all wells.

-

Immediately measure the fluorescence in kinetic mode for 30 minutes at 37°C.

-

Calculate the rate of reaction for each concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 of N-isopropylglycinamide against AChE.

Principle: This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), which is quantified spectrophotometrically at 412 nm.[11][12][13]

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

N-isopropylglycinamide

-

Acetylthiocholine iodide (ATCI), substrate

-

DTNB (Ellman's reagent)

-

0.1 M Phosphate Buffer, pH 8.0

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 412 nm

Procedure:

-

Prepare a stock solution of N-isopropylglycinamide in a suitable solvent.

-

Create serial dilutions of the test compound in phosphate buffer.

-

Set up the assay plate with wells for blank (buffer, DTNB, ATCI), control (buffer, AChE, DTNB, solvent), and test samples (buffer, AChE, DTNB, test compound dilutions).

-

Add the buffer, AChE solution, and DTNB to the control and test wells. Add the test compound dilutions or solvent to the appropriate wells.

-

Incubate the plate for 10-15 minutes at 25°C.[11]

-

Initiate the reaction by adding the ATCI solution to all wells.

-

Immediately read the absorbance at 412 nm in kinetic mode every 60 seconds for 5-10 minutes.

-

Determine the reaction rate for each well.

-

Calculate the percentage of AChE inhibition for each concentration of N-isopropylglycinamide.

-

Determine the IC50 value by plotting the percentage of inhibition versus the log of the inhibitor concentration.

In Vivo Passive Avoidance Test for Memory Assessment

Objective: To evaluate the effect of N-isopropylglycinamide on learning and memory in a rodent model.

Principle: The passive avoidance test is a fear-motivated test that assesses memory.[14][15] The animal learns to avoid an environment in which it previously received an aversive stimulus (a mild foot shock). A longer latency to enter the shock-associated compartment is indicative of better memory retention.[14][15]

Apparatus: A two-compartment passive avoidance apparatus with a light and a dark chamber, connected by a small opening. The floor of the dark chamber is equipped with a grid for delivering a mild electric shock.

Procedure:

-

Habituation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Training (Acquisition Trial):

-

Administer N-isopropylglycinamide or vehicle (e.g., saline) intraperitoneally 30-60 minutes before the training.

-

Place the mouse in the light compartment, facing away from the opening.

-

When the mouse enters the dark compartment, the door closes automatically, and a mild, brief foot shock (e.g., 0.25 mA for 1 second) is delivered.[16]

-

Record the initial latency to enter the dark compartment.

-

Return the mouse to its home cage.

-

-

Testing (Retention Trial):

-

24 hours after the training trial, place the mouse back into the light compartment.

-

No shock is delivered during this trial.

-

Record the step-through latency (the time it takes for the mouse to enter the dark compartment). A cut-off time (e.g., 300 seconds) is typically set.

-

-

Data Analysis: Compare the step-through latencies between the vehicle-treated and N-isopropylglycinamide-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test). An increased latency in the treated group suggests memory enhancement.

Visualizations

Proposed Investigational Workflow

Caption: A proposed workflow for the biological evaluation of N-isopropylglycinamide.

Potential Anti-inflammatory Signaling Pathway via VAP-1

Caption: Inferred VAP-1 signaling pathway and point of inhibition.

Potential Nootropic Mechanisms of Action

Caption: Potential nootropic mechanisms for N-isopropylglycinamide.

References

- 1. Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vascular adhesion protein-1 (VAP-1) in vascular inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]

- 5. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]

- 8. nootropicsexpert.com [nootropicsexpert.com]

- 9. The glycine site of NMDA receptors: A target for cognitive enhancement in psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Passive avoidance test [panlab.com]

- 15. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]

- 16. 2.7. Passive avoidance test [bio-protocol.org]

physical and chemical properties of 2-amino-N-(methylethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-amino-N-(methylethyl)acetamide. The information is curated for professionals in research and development, offering a foundational understanding of this molecule.

Chemical Identity and Structure

2-amino-N-(methylethyl)acetamide, also known as 2-amino-N-isopropylacetamide or N-isopropylglycinamide, is a simple amino acid amide derivative. Its core structure consists of a glycine amino acid where the carboxyl group is converted to an N-isopropyl amide.

| Identifier | Value |

| IUPAC Name | 2-amino-N-(1-methylethyl)acetamide |

| CAS Number | 67863-05-2[1] |

| Molecular Formula | C₅H₁₂N₂O[1] |

| Molecular Weight | 116.16 g/mol [1] |

| Canonical SMILES | CC(C)NC(=O)CN |

| InChI Key | LKCKUYRPMPUHTD-UHFFFAOYSA-N |

Physicochemical Properties

Experimental data for 2-amino-N-(methylethyl)acetamide is limited. The following table summarizes available experimental and predicted data for the target compound and its close structural analogs.

| Property | Value | Notes |

| Melting Point | Not available | Data for the hydrochloride salt is not available. |

| Boiling Point | 199.7 °C at 760 mmHg (Predicted for N-isopropylacetamide)[2] | Experimental data for the target molecule is not available. |

| Solubility | Slightly soluble in water; Soluble in most organic solvents.[3] | General solubility profile for related amides. |

| pKa | 16.31 ± 0.46 (Predicted for N-isopropylacetamide)[4] | This predicted value is for the amide proton and does not reflect the basicity of the primary amine. The pKa of the primary amino group is expected to be in the range of 9-10, typical for primary amines. |

| LogP | 0.92 (Predicted for N-isopropylacetamide) | A measure of lipophilicity. |

Spectral Data

A 13C NMR spectrum for 2-amino-N-(methylethyl)acetamide has been reported.

-

¹³C NMR (CDCl₃): Chemical shift data is available, providing confirmation of the carbon skeleton.

No experimental ¹H NMR, mass spectrometry, or IR spectroscopy data for the free base were found in the public domain. However, spectral data for related compounds such as N-(2-aminoethyl)acetamide are available and can provide comparative insights.[5]

Experimental Protocols: Synthesis

The synthesis of 2-amino-N-(methylethyl)acetamide can be achieved through several established methods for amide bond formation. Two common strategies are outlined below.

Amide Coupling of a Protected Glycine with Isopropylamine

This is a widely used method in peptide synthesis and can be adapted for this molecule. The amino group of glycine is first protected, then the carboxylic acid is activated and reacted with isopropylamine, followed by deprotection.

Workflow:

Detailed Methodology (General Protocol):

-

Protection: To a solution of glycine in a suitable solvent (e.g., a mixture of water and an organic solvent like dioxane), add a protecting group reagent such as di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., sodium hydroxide) at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the solution and extract the N-Boc-glycine.

-

Coupling: Dissolve N-Boc-glycine, a coupling agent (e.g., 1-hydroxybenzotriazole, HOBt), and a carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide, DCC) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) at 0 °C. Add isopropylamine to the mixture and stir at room temperature overnight.

-

Work-up and Purification: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Deprotection: Dissolve the protected amide in a suitable solvent (e.g., dichloromethane) and add a deprotecting agent (e.g., trifluoroacetic acid, TFA). Stir at room temperature until the reaction is complete. Remove the solvent and excess acid under reduced pressure. The final product can be isolated as a salt or neutralized to obtain the free base.

Nucleophilic Substitution of a Haloacetamide

This two-step approach involves the initial synthesis of an N-isopropyl haloacetamide, followed by a nucleophilic substitution with an amine source.

Workflow:

Detailed Methodology (General Protocol):

-

Synthesis of 2-chloro-N-isopropylacetamide: To a solution of isopropylamine and a base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add chloroacetyl chloride dropwise. Stir the reaction mixture at room temperature for several hours. Wash the reaction mixture with water, dilute acid, and brine. Dry the organic layer and concentrate to obtain the crude 2-chloro-N-isopropylacetamide, which can be purified by recrystallization or chromatography.

-

Amination: The 2-chloro-N-isopropylacetamide is then reacted with a source of ammonia, such as a solution of ammonia in an alcohol, or by using a protected amine equivalent like sodium azide followed by reduction. For direct amination, the chloroacetamide is dissolved in a solvent like ethanol, and a concentrated solution of ammonia is added. The reaction is typically heated in a sealed vessel. After completion, the solvent is removed, and the product is isolated and purified.

Potential Biological Activities

While no specific biological studies on 2-amino-N-(methylethyl)acetamide have been found, the broader class of N-substituted 2-aminoacetamides has been investigated for various biological activities.

-

Antimicrobial and Antiprotozoal Activities: Several studies have reported the synthesis and evaluation of N-substituted aminoacetamides as potential antimicrobial and antiprotozoal agents. These compounds have shown activity against various bacterial and parasitic strains.[3][6] The structural similarity of 2-amino-N-(methylethyl)acetamide to these active compounds suggests that it could be a candidate for antimicrobial screening programs. Small amino acid amides, in general, are being explored as antimicrobial agents.

-

Cytotoxicity: The cytotoxicity of related compounds has been evaluated against various cell lines. For instance, some studies on poly(N-isopropyl acrylamide) have explored its biocompatibility and cytotoxicity. Any potential therapeutic application of 2-amino-N-(methylethyl)acetamide would require thorough cytotoxicity profiling.

It is important to note that these are potential areas of investigation based on the activity of structurally related molecules, and specific biological data for 2-amino-N-(methylethyl)acetamide is not yet available.

Conclusion

2-amino-N-(methylethyl)acetamide is a small, synthetically accessible molecule. While a complete experimental profile of its physicochemical properties is not yet available, this guide provides a summary of the known information and outlines reliable methods for its synthesis. The biological activities of related compounds suggest that it may be a valuable scaffold for further investigation in drug discovery, particularly in the area of antimicrobial research. Further studies are warranted to fully characterize this compound and explore its potential applications.

References

- 1. scbt.com [scbt.com]

- 2. journal.uctm.edu [journal.uctm.edu]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activity of some 1-N-substituted 2-acetamido-2-deoxy-beta-D-glycopyranosylamine derivatives and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. Small Antimicrobial Agents Based on Acylated Reduced Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-N-isopropylacetamide: Molecular Weight and Formula

This guide provides essential physicochemical data for 2-Amino-N-isopropylacetamide, targeting researchers, scientists, and professionals in drug development. All quantitative information is presented in a structured format for clarity and ease of comparison.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.

| Parameter | Value | Reference |

| Molecular Formula | C₅H₁₂N₂O | [1][2] |

| Molecular Weight | 116.16 g/mol | [1][2] |

Molecular Structure and Connectivity

The chemical structure of this compound consists of a central acetamide core. This core is substituted with an amino group at the alpha-carbon and an isopropyl group at the amide nitrogen. The logical relationship between these constituent parts is illustrated in the following diagram.

Caption: Logical relationship of this compound's functional groups.

References

The Solubility Profile of 2-Amino-N-isopropylacetamide: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides a comprehensive overview of the solubility characteristics of 2-Amino-N-isopropylacetamide, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It outlines the predicted solubility of this compound in a range of common laboratory solvents and provides detailed experimental protocols for its empirical determination.

Introduction to this compound

This compound is a fascinating molecule for study due to its bifunctional nature, incorporating both a primary amine and a secondary amide. These functional groups are pivotal in determining its chemical reactivity and physical properties, including its solubility. The presence of the hydrophilic amino and amide moieties, combined with the hydrophobic isopropyl group, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent. Understanding this profile is critical for its application in synthesis, purification, and formulation.

Predicted Solubility of this compound

While specific quantitative solubility data for this compound is not extensively available in published literature, we can predict its general solubility based on its molecular structure and the principle of "like dissolves like".

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The amino and amide groups can form hydrogen bonds with protic solvents. The presence of the amino group also allows for salt formation at acidic pH, further increasing aqueous solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors for the N-H protons of the amine and amide groups. |

| Nonpolar | Toluene, Hexane | Low | The hydrophobic isopropyl group may provide some limited solubility, but the polar amino and amide groups will significantly hinder dissolution in nonpolar media. |

| Ethers | Diethyl ether, THF | Low to Moderate | Ethers have intermediate polarity and can act as hydrogen bond acceptors, but their overall nonpolar character will likely limit solubility. |

| Ketones | Acetone | Moderate | Acetone's polarity and ability to accept hydrogen bonds suggest moderate solubility. |

| Esters | Ethyl Acetate | Low to Moderate | Similar to ethers, the polarity of the ester group will be balanced by the nonpolar alkyl chains, leading to limited solubility. |

Experimental Determination of Solubility

To obtain precise quantitative data, a systematic experimental approach is necessary. The following protocol describes a standard method for determining the solubility of this compound.

Isothermal Equilibrium Solubility Protocol

This method involves creating a saturated solution of the compound at a constant temperature and then measuring the concentration of the dissolved solute.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, toluene)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or other quantitative analytical instrument.

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature for a short period to let the undissolved solid settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Hypothetical Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

2-Amino-N-isopropylacetamide: An Obscure Glycinamide Derivative with Limited Publicly Available Research

Chemical and Physical Properties

A summary of the basic chemical and physical data for 2-Amino-N-isopropylacetamide is presented in Table 1. This information is primarily sourced from chemical supplier catalogs and public chemical databases.

| Property | Value | Source |

| CAS Number | 67863-05-2 | [1] |

| Molecular Formula | C₅H₁₂N₂O | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| Alternate Names | n-isopropylglycinamide; 2-amino-N-(methylethyl)acetamide; N-propan-2-ylglycinamide | [1] |

| Purity (typical) | ≥95% | [1] |

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are absent from the surveyed literature. General methods for the synthesis of amides from carboxylic acids and amines are well-established in organic chemistry. A plausible synthetic route for this compound would involve the coupling of a protected glycine derivative (to prevent self-reaction of the amino group) with isopropylamine, followed by deprotection.

A generalized workflow for such a synthesis is depicted below. It is important to note that this is a theoretical pathway and has not been specifically documented for this compound in the available literature.

Figure 1. A plausible, though undocumented, synthetic workflow for this compound.

Potential Applications and Biological Activity

The searches for the biological activity and applications of this compound did not yield any specific results. The broader class of amino acid amides and their derivatives are known to possess a wide range of biological activities and are utilized as building blocks in drug discovery.[2][3][4] For instance, the amide bond is a fundamental component of peptides and proteins, and synthetic amino acid amides are often explored for their potential as enzyme inhibitors, antimicrobial agents, and other therapeutic applications.[5]

However, without specific studies on this compound, any discussion of its biological activity remains speculative and would be based on analogies to other structurally related small molecules. The presence of a primary amine and an amide group suggests potential for hydrogen bonding and interactions with biological targets.

Use as a Chemical Building Block

The most prominent role of this compound, based on its commercial availability, is likely as a chemical building block in the synthesis of more complex molecules. Its bifunctional nature (a primary amine and an amide) allows for further chemical modifications at either end of the molecule. This could be valuable in the construction of larger scaffolds for various applications, including agrochemicals, materials science, and pharmaceuticals.

A logical workflow illustrating its potential use as a building block is presented below.

Figure 2. Logical relationship of this compound as a chemical intermediate.

Conclusion

References

Unlocking New Frontiers: A Technical Guide to the Research Potential of 2-Amino-N-isopropylacetamide

For Immediate Release

A Deep Dive into the Core Potential of a Versatile Chemical Building Block for Advanced Therapeutic and Diagnostic Applications

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the untapped research potential of 2-Amino-N-isopropylacetamide. While seemingly a simple molecule, its significance emerges as a key building block in the synthesis of Peptide Nucleic Acids (PNAs), a class of synthetic polymers with profound implications for gene-targeted therapies and advanced diagnostics. This document outlines core data, proposes novel research avenues, and provides conceptual frameworks for future investigations.

Core Properties of this compound

This compound, also known as N-isopropylglycinamide, is a chemical compound with the CAS number 67863-05-2.[1] Its fundamental properties are summarized in the table below. The primary utility of this compound in a research context is as a monomer unit in the creation of PNA backbones.[2][3]

| Property | Value | Reference |

| CAS Number | 67863-05-2 | [1] |

| Molecular Formula | C₅H₁₂N₂O | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| Alternate Names | n-isopropylglycinamide; 2-amino-N-(methylethyl)acetamide; N-propan-2-ylglycinamide | [1] |

| Primary Application | Building block for Peptide Nucleic Acid (PNA) synthesis | [2][3] |

| Purity (typical) | ≥95% | [1] |

The Central Role in Peptide Nucleic Acid (PNA) Technology

Peptide Nucleic Acids are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain composed of repeating N-(2-aminoethyl)glycine units, to which the nucleobases are attached.[2][3] this compound serves as a precursor to these backbone units. The neutral backbone of PNAs confers several advantageous properties over natural nucleic acids, including stronger and more specific binding to complementary DNA and RNA sequences due to the absence of electrostatic repulsion.[4][5] Furthermore, PNAs are resistant to degradation by nucleases and proteases, enhancing their stability in biological systems.[4][6]

The unique characteristics of PNAs open up a vast landscape of biomedical applications, positioning this compound as a critical starting material for these technologies.

Potential PNA-based Applications:

-

Antigene and Antisense Therapy: PNAs can bind to DNA or mRNA with high affinity and specificity, enabling the inhibition of gene transcription or translation.[2][6][7] This has potential therapeutic applications in cancer, genetic disorders, and viral infections.

-

Diagnostic Tools: Labeled PNA probes are utilized in techniques like fluorescent in situ hybridization (FISH) for cytogenetic analysis and mutation detection due to their high specificity.[7]

-

Biosensors: The robust and specific binding of PNAs makes them excellent candidates for the development of sensitive and selective biosensors for detecting specific DNA or RNA sequences.[6]

-

Molecular Biology Reagents: PNAs can be used to modulate PCR reactions and as tools for studying DNA-protein interactions.[7]

Proposed Research Areas for this compound

The true research potential of this compound lies not in its direct biological activity, but in its capacity to be chemically modified to create novel PNA monomers. These modifications could address the key challenges in PNA technology, primarily cellular delivery, and expand their functional capabilities.

Enhancing Cellular Uptake through Backbone Modification

A significant hurdle for the in vivo application of PNAs is their poor cell membrane permeability.[4] Research into modifying the this compound structure before its incorporation into PNAs could yield novel monomers that facilitate cellular uptake.

Proposed Research Workflow:

Experimental Protocols:

-

Synthesis of Modified Monomers: A generalized protocol would involve the reaction of the primary amine of this compound with various functional groups. For instance, reductive amination with a lipidic aldehyde to introduce a lipophilic tail, or coupling with a protected amino acid to add a cationic charge.

-

Solid-Phase PNA Synthesis: Standard Fmoc- or Boc-based solid-phase synthesis protocols can be adapted to incorporate the newly synthesized monomers.[8] The key steps involve:

-

Attachment of the first monomer to a solid support.

-

Deblocking of the terminal amine.

-

Coupling of the next PNA monomer (either standard or modified) using an activating agent like HATU.

-

Capping of unreacted amines.

-

Repeating the cycle until the desired sequence is achieved.

-

Cleavage from the support and deprotection.

-

-

Cellular Uptake Assay: PNA oligomers can be synthesized with a fluorescent tag (e.g., fluorescein). The modified PNAs are incubated with cultured cells, and uptake is visualized and quantified using fluorescence microscopy or flow cytometry.

Development of pH-Sensitive PNAs for Endosomal Escape

Another strategy to improve intracellular delivery is to design PNAs that can escape the endosome after uptake. This can be achieved by incorporating monomers that change their charge or conformation in the acidic environment of the endosome.

Proposed Logic for pH-Responsive PNA:

Research Direction:

This would involve designing and synthesizing derivatives of this compound containing groups with a pKa in the range of 5.5-6.5, such as imidazole or morpholine moieties. These modified monomers would then be incorporated into PNA sequences and tested for their ability to facilitate endosomal escape, potentially using colocalization studies with endosomal markers.

Probing Structure-Activity Relationships in Novel PNA Backbones

The isopropyl group of this compound provides a point for steric variation. Systematically replacing this group with other alkyl or functionalized groups could elucidate structure-activity relationships (SAR) for PNA-nucleic acid interactions.

| Modification to Isopropyl Group | Hypothesized Effect | Rationale |

| Smaller alkyl groups (e.g., ethyl) | Increased flexibility | May alter the pre-organization of the PNA backbone, potentially affecting binding kinetics. |

| Bulkier alkyl groups (e.g., t-butyl) | Increased rigidity | Could enhance the pre-organization of the PNA into a helical conformation, potentially increasing binding affinity.[5] |

| Cyclic groups (e.g., cyclohexyl) | Constrained conformation | May lock the backbone into a favorable binding geometry, improving affinity and specificity. |

| Functionalized groups (e.g., hydroxypropyl) | Increased hydrophilicity | Could improve solubility and alter interactions with the solvent and target nucleic acid. |

Experimental Approach:

A library of 2-Amino-N-alkylacetamides would be synthesized and incorporated into a standard PNA sequence. The binding affinity of these modified PNAs to their complementary DNA and RNA targets would be quantified using techniques such as UV-melting temperature (Tm) analysis, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).

Conclusion

This compound is more than a simple chemical reagent; it is a gateway to innovating a powerful class of therapeutic and diagnostic molecules. While its direct biological activity is limited, its role as a modifiable PNA building block presents significant research opportunities. The future of PNA-based technologies may well depend on the creative chemical derivatization of this core structure to overcome current limitations and unlock new functionalities. This guide serves as a foundational document to inspire and direct future research in this exciting and promising field.

References

- 1. scbt.com [scbt.com]

- 2. Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Chemical Modification of Peptide Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide nucleic acid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Peptide nucleic acids: Advanced tools for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

Theoretical and Computational Investigations of 2-Amino-N-isopropylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-Amino-N-isopropylacetamide. Due to the limited availability of direct theoretical studies on this specific molecule, this document outlines a robust framework based on established computational chemistry techniques and data from structurally analogous compounds. This guide is intended to serve as a detailed roadmap for researchers seeking to investigate the molecular properties, reactivity, and potential biological activity of this compound and similar small molecules. The content covers quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization and vibrational analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, and molecular docking studies. Furthermore, detailed, albeit inferred, experimental protocols for its synthesis and characterization are provided to complement the theoretical investigations.

Introduction

This compound, a simple amino acid amide derivative, presents an interesting scaffold for chemical and pharmaceutical research. Its structure, featuring both a primary amine and a secondary amide, suggests potential for diverse chemical interactions and biological activities. Theoretical studies are paramount in elucidating the fundamental electronic and structural properties of such molecules, providing insights that can guide experimental work and drug design efforts. This guide details the application of modern computational techniques to build a comprehensive theoretical understanding of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These values are crucial for parameterizing computational models and for the practical handling of the compound in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O | PubChem[1] |

| Molecular Weight | 116.16 g/mol | PubChem[1] |

| CAS Number | 67863-05-2 | Santa Cruz Biotechnology[2] |

| Synonyms | n-isopropylglycinamide, 2-amino-N-(methylethyl)acetamide | Santa Cruz Biotechnology[2] |

| Predicted Boiling Point | 199.7 °C at 760 mmHg (for N-isopropylacetamide) | ChemSrc[3] |

| Predicted Density | 0.861 g/cm³ (for N-isopropylacetamide) | ChemSrc[3] |

| Predicted LogP | 0.92180 (for N-isopropylacetamide) | ChemSrc[3] |

Theoretical Studies: A Methodological Framework

The following sections outline a comprehensive computational workflow for the theoretical investigation of this compound.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the geometric, electronic, and vibrational properties of molecules.[4]

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Experimental Protocol: Geometry Optimization

-

Software: Gaussian 09 or a similar quantum chemistry package.

-

Method: Density Functional Theory (DFT) with the B3LYP functional.

-

Basis Set: 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

-

Procedure:

-

Construct the initial 3D structure of this compound.

-

Perform a geometry optimization calculation without any symmetry constraints.

-

Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

Vibrational spectroscopy is a key technique for molecular characterization. Theoretical frequency calculations can aid in the assignment of experimental FT-IR and Raman spectra.

Experimental Protocol: Vibrational Frequency Calculation

-

Software: Gaussian 09.

-

Method: DFT/B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Procedure:

-

Use the optimized geometry of this compound.

-

Perform a frequency calculation to obtain the harmonic vibrational frequencies.

-

The calculated frequencies are often systematically higher than experimental values. Therefore, a scaling factor (typically around 0.96 for B3LYP/6-311++G(d,p)) should be applied for better agreement with experimental data.

-

Visualize the vibrational modes to aid in the assignment of spectral bands.

-

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Based on similar amide structures)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (amine) | Symmetric Stretch | ~3350 |

| N-H (amine) | Asymmetric Stretch | ~3450 |

| C-H (alkyl) | Stretch | 2850-3000 |

| C=O (amide I) | Stretch | ~1650 |

| N-H (amide II) | Bend | ~1550 |

| C-N (amide III) | Stretch | ~1300 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[5]

Experimental Protocol: HOMO-LUMO Analysis

-

Software: Gaussian 09 with GaussView for visualization.

-

Method: DFT/B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Procedure:

-

Use the optimized geometry.

-

Extract the energies of the HOMO and LUMO from the output file.

-

Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

-

Visualize the HOMO and LUMO to identify regions of electron density that are likely to be involved in electron donation and acceptance, respectively.

-

Table 3: Predicted Electronic Properties (Based on analogous amino acid amides)

| Parameter | Predicted Value | Significance |

| EHOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | ~ 1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | ~ 8.0 eV | Indicator of chemical reactivity; a larger gap suggests higher stability. |

NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. It can reveal information about charge delocalization and hyperconjugative interactions that contribute to molecular stability.

Experimental Protocol: NBO Analysis

-

Software: Gaussian 09 with the NBO 6.0 program.

-

Method: DFT/B3LYP.

-

Basis Set: 6-311++G(d,p).

-

Procedure:

-

Include the POP=NBO keyword in the Gaussian input file.

-

Analyze the output to identify key donor-acceptor interactions and their stabilization energies (E(2)).

-

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] This is particularly useful in drug development for predicting the binding affinity and mode of action of a ligand with a protein target.

Experimental Protocol: Molecular Docking

-

Software: AutoDock, Vina, or similar docking software.

-

Preparation of the Receptor:

-

Obtain the 3D structure of a potential protein target from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

-

Preparation of the Ligand:

-

Use the optimized 3D structure of this compound.

-

Assign charges and define rotatable bonds.

-

-

Docking Simulation:

-

Define the binding site on the receptor (the "grid box").

-

Run the docking algorithm to generate a series of possible binding poses.

-

-

Analysis:

-

Analyze the resulting poses based on their binding energies and interactions with the receptor's amino acid residues.

-

Synthesis and Characterization

While this guide focuses on theoretical studies, a hypothetical experimental workflow is provided for context and to facilitate the validation of computational predictions.

Synthesis of this compound

A plausible synthetic route for this compound involves the amidation of an N-protected amino acid followed by deprotection.

Experimental Protocol: Synthesis

-

Materials: N-Boc-glycine, isopropylamine, a coupling agent (e.g., HATU), a base (e.g., DIPEA), a deprotecting agent (e.g., trifluoroacetic acid - TFA), and appropriate solvents (e.g., DMF, DCM).

-

Step 1: Coupling Reaction:

-

Dissolve N-Boc-glycine, HATU, and DIPEA in DMF.

-

Add isopropylamine and stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work up the reaction to isolate the N-Boc-2-amino-N-isopropylacetamide intermediate.

-

-

Step 2: Deprotection:

-

Dissolve the intermediate in DCM.

-

Add TFA and stir at room temperature.

-

Remove the solvent and excess TFA under reduced pressure to yield this compound as its trifluoroacetate salt.

-

Neutralize with a suitable base to obtain the free amine.

-

Spectroscopic Characterization

The synthesized compound should be characterized using various spectroscopic techniques to confirm its identity and purity.

Table 4: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the CH₂ group, the isopropyl CH and CH₃ groups, and the NH and NH₂ protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, the CH₂ carbon, and the isopropyl carbons.[7] |

| FT-IR | Characteristic absorption bands for N-H, C-H, C=O, and C-N bonds as predicted by theoretical calculations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (116.16 g/mol ).[1] |

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts described in this guide.

Caption: Computational chemistry workflow for theoretical studies.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An Experimental and Computational Study of the Gas-Phase Acidities of the Common Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. graphviz.org [graphviz.org]

- 6. researchgate.net [researchgate.net]

- 7. Computational and theoretical chemistry of newly synthesized and characterized 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Amino-N-isopropylacetamide in Proteomics Research

Disclaimer: Extensive literature searches did not yield specific established applications of 2-Amino-N-isopropylacetamide in mainstream proteomics research. The following application notes and protocols are presented as a representative example of how a small, primary amine-containing molecule could potentially be utilized in a common proteomics workflow, specifically as a quenching agent in chemical labeling experiments.

Application Note: Quenching of Amine-Reactive Labeling Reagents in Quantitative Proteomics

In quantitative proteomics, chemical labeling reagents such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are widely used to label primary amines (the N-terminus of proteins and the epsilon-amino group of lysine residues). This allows for the multiplexed analysis of protein abundance across multiple samples.

Following the labeling reaction, it is crucial to quench any remaining active labeling reagent to prevent non-specific labeling of subsequently added proteins or buffers containing primary amines (e.g., Tris). Incomplete quenching can lead to inaccurate quantification and side reactions. Small, primary amine-containing molecules can serve as effective quenching agents by reacting with and consuming the excess labeling reagent. This compound, as a primary amine, could hypothetically be used for this purpose.

This document outlines a protocol for a typical quantitative proteomics experiment using isobaric labeling and details the step at which a quenching agent like this compound would be applied.

Experimental Protocols

Protocol 1: Sample Preparation and Protein Digestion

This protocol describes the preparation of protein lysates from cell culture and their digestion into peptides, a prerequisite for bottom-up proteomics.

Materials:

-

Cell lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5, with protease and phosphatase inhibitors)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid (FA)

-

C18 solid-phase extraction (SPE) cartridges

Procedure:

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in lysis buffer and sonicate to shear DNA and ensure complete lysis.

-

Protein Quantification: Determine the protein concentration of the lysate using a compatible protein assay (e.g., Bradford or BCA assay).

-

Reduction and Alkylation:

-

For each sample, take a fixed amount of protein (e.g., 100 µg).

-

Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

-

Add IAA to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark to alkylate cysteine residues.

-

-

Digestion:

-

Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Desalting:

-

Acidify the peptide solution with formic acid to a final concentration of 0.1%.

-

Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

-

Elute the peptides and dry them completely using a vacuum centrifuge.

-

Protocol 2: Isobaric Labeling of Peptides and Quenching

This protocol details the labeling of digested peptides with a generic amine-reactive isobaric tag and the subsequent quenching step.

Materials:

-

Isobaric labeling reagent (e.g., TMTpro™ reagents)

-

Anhydrous acetonitrile (ACN)

-

Triethylammonium bicarbonate (TEAB) buffer (e.g., 100 mM)

-

Quenching Agent: 5% Hydroxylamine or a solution of this compound (hypothetical)

-

Pooled sample for quality control (optional)

Procedure:

-

Reagent Preparation: Reconstitute the isobaric labeling reagents in anhydrous ACN according to the manufacturer's protocol.

-

Peptide Labeling:

-

Resuspend the dried peptide samples in 100 mM TEAB buffer.

-

Add the appropriate isobaric labeling reagent to each sample.

-

Incubate for 1 hour at room temperature.

-

-

Quenching the Reaction:

-

Add the quenching agent (e.g., 5% hydroxylamine) to each sample to stop the labeling reaction.

-

Incubate for 15 minutes at room temperature.

-

-

Sample Pooling and Desalting:

-

Combine all labeled samples into a single tube.

-

Desalt the pooled, labeled peptide mixture using a C18 SPE cartridge.

-

Dry the final sample in a vacuum centrifuge.

-

Protocol 3: Mass Spectrometry and Data Analysis

This protocol provides a general overview of the analysis of labeled peptides by LC-MS/MS.

Materials:

-

High-performance liquid chromatography (HPLC) system

-

High-resolution tandem mass spectrometer (e.g., Orbitrap)

-

Proteomics data analysis software (e.g., Proteome Discoverer™, MaxQuant)

Procedure:

-

LC-MS/MS Analysis:

-

Resuspend the labeled peptide mixture in a suitable solvent (e.g., 0.1% formic acid).

-

Inject the sample onto the HPLC system for separation.

-

Analyze the eluting peptides using the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using appropriate software.

-

Perform a database search to identify the peptides and proteins.

-

Quantify the relative abundance of proteins based on the reporter ion intensities from the isobaric tags.

-

Perform statistical analysis to identify significantly regulated proteins between different conditions.

-

Data Presentation

The quantitative data from a proteomics experiment is typically presented in a table format, highlighting the proteins that show significant changes in abundance between the compared conditions.

Table 1: Hypothetical Quantitative Proteomics Data Summary

| Protein ID | Gene Name | Description | Log2 Fold Change (Condition B vs. A) | p-value |

| P02768 | ALB | Serum albumin | -0.15 | 0.87 |

| P60709 | ACTB | Actin, cytoplasmic 1 | 0.05 | 0.92 |

| P12345 | XYZ | Hypothetical Protein XYZ | 2.58 | 0.001 |

| Q67890 | UVW | Hypothetical Protein UVW | -1.75 | 0.005 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for a quantitative proteomics experiment using isobaric labeling.

Application Note: Exploring Novel Modifications in Peptide Nucleic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral polyamide backbone, offering significant advantages in stability and binding affinity for therapeutic and diagnostic applications. Standard PNA synthesis protocols are well-established, primarily utilizing N-(2-aminoethyl)glycine (AEG) monomers. This document addresses the inquiry into the experimental use of 2-Amino-N-isopropylacetamide in PNA synthesis. Following a comprehensive review of available scientific literature, we conclude that there are currently no established or published protocols detailing the use of this compound for the synthesis of PNA monomers or its incorporation into PNA oligomers. This application note summarizes the current state of PNA synthesis and clarifies the absence of specific protocols for the requested compound.

Introduction to Peptide Nucleic Acids (PNA)

Peptide Nucleic Acids (PNAs) are a class of synthetic polymers that mimic the structure of DNA and RNA.[1][2] Unlike natural nucleic acids, which have a sugar-phosphate backbone, PNAs feature a backbone composed of repeating N-(2-aminoethyl)glycine units linked by peptide bonds.[3][] This neutral backbone confers several advantageous properties to PNAs, including:

-

High Binding Affinity: The absence of electrostatic repulsion from a charged phosphate backbone allows for stronger and more stable binding to complementary DNA and RNA sequences.[5]

-

Enhanced Specificity: PNA-DNA/RNA duplexes exhibit greater sensitivity to base mismatches compared to natural nucleic acid duplexes.[5]

-

Enzymatic Stability: PNAs are resistant to degradation by nucleases and proteases, making them highly stable in biological systems.[5][6]

These properties make PNAs valuable tools in various research and development areas, including antisense therapies, diagnostic probes, and molecular biology reagents.[7][8]

Standard PNA Synthesis Protocol

The synthesis of PNAs is typically achieved through solid-phase peptide synthesis (SPPS) techniques. The general workflow involves the sequential addition of PNA monomers to a growing chain anchored to a solid support. The most common strategies utilize either Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups for the primary amine of the AEG backbone.

A generalized cycle for Fmoc-based PNA synthesis can be visualized as follows:

Caption: Generalized workflow for solid-phase PNA synthesis.

Investigation into this compound in PNA Synthesis

A thorough search of scientific databases and chemical literature was conducted to find experimental protocols for the use of this compound in PNA synthesis. This investigation included searches for its direct use as a backbone unit, as a precursor for a modified PNA monomer, or as a reagent in the synthesis process.

The investigation concluded that there is no published literature or established protocol describing the incorporation of this compound into PNA structures.

While the synthesis of N-isopropylacetamide itself is documented, its application in the context of PNA is not.[9] The chemical this compound is commercially available, but its use appears to be outside the field of PNA synthesis.[10][11][12]

Potential for Novel PNA Backbone Modifications

The field of PNA chemistry is an active area of research, with many efforts focused on modifying the standard AEG backbone to enhance properties such as cellular uptake, binding affinity, and structural conformation.[8][13] These modifications often involve substitutions at the α- or γ-positions of the N-(2-aminoethyl)glycine unit.[13]